[4-(benzoylamino)phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-(phenoxy)propoxy]-5-oxocyclopentyl]hept-5-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of GR 63799 involves multiple steps, including the formation of key intermediates and their subsequent reactionsThe reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Chemical Reactions Analysis
GR 63799 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the functional groups present in GR 63799 .
Scientific Research Applications
GR 63799 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of GR 63799 involves its interaction with specific molecular targets and pathways. It acts as an agonist for the EP3 receptor, a type of prostaglandin receptor, which plays a role in various physiological processes . The binding of GR 63799 to the EP3 receptor triggers a cascade of intracellular signaling events, leading to its observed bioactive effects .
Comparison with Similar Compounds
GR 63799 is unique in its structure and bioactivity compared to other similar compounds. Some similar compounds include:
Misoprostol: Another prostaglandin analog with similar receptor binding properties but different therapeutic applications.
Sulprostone: A prostaglandin analog with a similar mechanism of action but distinct chemical structure and clinical uses.
The uniqueness of GR 63799 lies in its specific interactions with the EP3 receptor and its resulting bioactive effects, which differ from those of other prostaglandin analogs .
Properties
Molecular Formula |
C34H37NO8 |
---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
(4-benzamidophenyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(2R)-2-hydroxy-3-phenoxypropoxy]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C34H37NO8/c36-26(22-41-27-13-7-4-8-14-27)23-42-33-29(30(37)21-31(33)38)15-9-1-2-10-16-32(39)43-28-19-17-25(18-20-28)35-34(40)24-11-5-3-6-12-24/h1,3-9,11-14,17-20,26,29,31,33,36,38H,2,10,15-16,21-23H2,(H,35,40)/b9-1-/t26-,29-,31+,33+/m0/s1 |
InChI Key |
KVSPDLWJCJFYEZ-CZQLRZFZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OC[C@H](COC4=CC=CC=C4)O)O |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)OCC(COC4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.